
4-(6-Chloroquinoxalin-2-yloxy)phenol
Overview
Description
4-(6-Chloroquinoxalin-2-yloxy)phenol is a chemical compound with the molecular formula C₁₄H₉ClN₂O₂. It is known for its unique structure, which includes a quinoxaline ring substituted with a chloro group and a phenol group.
Preparation Methods
The synthesis of 4-(6-Chloroquinoxalin-2-yloxy)phenol typically involves nucleophilic substitution reactions. One common method starts with 2,6-dichloroquinoxaline, which reacts with 2-hydroxybenzonitrile in the presence of potassium carbonate and N,N-dimethylformamide as a solvent. This reaction yields 2-(6-chloroquinoxalin-2-yloxy)benzonitrile, which is then further reacted with 4-tert-butylphenol under Ullmann reaction conditions to produce the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-(6-Chloroquinoxalin-2-yloxy)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a key reaction in its synthesis, where the chloro group is replaced by a phenoxy group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: It can participate in further substitution reactions, particularly involving the phenol group
Common reagents used in these reactions include potassium carbonate, N,N-dimethylformamide, and various phenols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(6-Chloroquinoxalin-2-yloxy)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its antibacterial properties.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-(6-Chloroquinoxalin-2-yloxy)phenol involves its interaction with specific molecular targets. In antibacterial applications, it is believed to interfere with bacterial cell wall synthesis or function, although the exact pathways and targets are still under investigation . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
4-(6-Chloroquinoxalin-2-yloxy)phenol can be compared with other quinoxaline derivatives, such as:
6-Chloro-2-(4-hydroxyphenyl)quinoxaline: Similar structure but different substitution pattern.
2-(6-Chloroquinoxalin-2-yloxy)benzonitrile: An intermediate in the synthesis of the target compound.
Various substituted quinoxalines: These compounds share the quinoxaline core but differ in their substituents, leading to variations in their chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
4-(6-Chloroquinoxalin-2-yloxy)phenol is a compound with the molecular formula C14H9ClN2O2. It is characterized by its unique structure, which incorporates a chloroquinoxaline moiety linked to a phenolic group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various biological pathways.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Properties
- Molecular Weight : 272.68 g/mol
- Appearance : Typically presented as a crystalline solid.
- Solubility : Soluble in organic solvents, limited solubility in water.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit certain enzymes and signaling pathways that are crucial for cellular proliferation and survival.
- Enzyme Inhibition : It acts as an inhibitor of various kinases, which play a vital role in signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : Research indicated that this compound could induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. A study demonstrated that treatment with 50 µM of the compound led to a significant decrease in cell viability in breast cancer cells, with an IC50 value determined to be approximately 25 µM .
- Inhibition of Bacterial Growth : In vitro assays revealed that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µM. The minimum inhibitory concentration (MIC) was found to be 20 µM for S. aureus and 30 µM for E. coli .
Data Table: Biological Activity Summary
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(6-chloroquinoxalin-2-yloxy)phenol and its derivatives?
The synthesis typically involves nucleophilic aromatic substitution. For example, the acid chloride intermediate of (S)-2-(4-(6-chloroquinoxalin-2-yloxy)phenoxy)propanoic acid is reacted with ethanol in the presence of pyridine to form the ethyl ester derivative. Key steps include refluxing with thionyl chloride to activate the carboxylic acid, followed by distillation to remove excess reagent . Alternative routes involve coupling 2,6-dichloroquinoxaline with phenoxypropanoic acid derivatives under basic conditions .
Q. How is X-ray crystallography utilized to determine the structural configuration of this compound derivatives?
Single crystals suitable for X-ray analysis are grown via slow evaporation in ethyl acetate. The crystal structure is refined in a monoclinic system (space group P2₁) with hydrogen atoms constrained using riding models (C–H = 0.93–0.98 Å). Displacement parameters are fixed at Uiso(H) = 1.2–1.5 × Ueq(C). This method confirms stereochemistry and intermolecular interactions critical for biological activity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 6.8–8.5 ppm) and quaternary carbons.
- IR spectroscopy : Peaks near 1250 cm⁻¹ (C–O–C ether stretch) and 1600 cm⁻¹ (quinoxaline C=N) confirm functional groups.
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 372.81 for C19H17ClN2O4) .
Advanced Research Questions
Q. What mechanistic studies explain the herbicidal selectivity of this compound derivatives like Quizalofop-P-ethyl?
These compounds inhibit acetyl-CoA carboxylase (ACCase) in grasses, disrupting fatty acid biosynthesis. The chloroquinoxaline moiety enhances binding affinity to ACCase isoforms in monocots (e.g., rice, wheat) over dicots. Competitive inhibition assays using <sup>14</sup>C-labeled acetyl-CoA and molecular docking simulations (e.g., PDB: 1WND) validate target specificity .
Q. How does stereochemistry influence the bioactivity of this compound esters?
The (R)-enantiomer of Quizalofop-P-ethyl exhibits 10–100× higher herbicidal activity than the (S)-form due to optimal spatial alignment with ACCase. Chiral HPLC (e.g., Chiralpak® IC column) separates enantiomers, while greenhouse assays comparing EC50 values quantify efficacy differences .
Q. What analytical strategies are recommended for detecting this compound residues in soil?
- Extraction : QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with acetonitrile and MgSO4/NaCl.
- Quantification : LC-MS/MS (LOQ = 0.01 mg/kg) using a C18 column and MRM transitions (m/z 373 → 227).
- Validation : Spike-recovery tests (70–120% recovery) and matrix-matched calibration .
Q. How do structural modifications of the ester group alter the physicochemical properties of this compound derivatives?
Replacing the ethyl group with tetrahydrofurfuryl (e.g., Quizalofop-P-tetfuryl) increases log P (from 3.8 to 4.5), enhancing lipid membrane permeability. Solubility studies in water/organic solvents and soil adsorption assays (OECD Guideline 106) guide formulation optimization .
Q. What experimental approaches assess the environmental persistence of this compound herbicides?
- Hydrolysis : Incubate at pH 4–9 (25°C) and monitor degradation via HPLC. Half-lives range from 30 days (pH 7) to <7 days (pH 9).
- Soil metabolism : <sup>14</sup>C-labeled studies identify metabolites (e.g., phenolic derivatives) using HRMS and <sup>13</sup>C NMR .
Q. How does the chloroquinoxaline moiety contribute to target specificity in grass weeds?
Comparative molecular field analysis (CoMFA) shows that the chlorine atom at position 6 and quinoxaline’s π-electron system enhance hydrophobic interactions with ACCase’s plastidic domain. Mutagenesis studies (e.g., ACCase W374L mutant) confirm resistance mechanisms .
Q. What strategies mitigate enantiomeric interference in bioactivity studies of this compound derivatives?
Use enantiopure starting materials (e.g., (R)-2-(4-hydroxyphenoxy)propanoic acid) and asymmetric catalysis (e.g., Sharpless epoxidation) to minimize racemization. Chiral SFC (supercritical fluid chromatography) ensures >99% enantiomeric excess .
Properties
IUPAC Name |
4-(6-chloroquinoxalin-2-yl)oxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-1-6-12-13(7-9)16-8-14(17-12)19-11-4-2-10(18)3-5-11/h1-8,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYFSLAJRJHGJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451008 | |
Record name | 4-[(6-Chloroquinoxalin-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76578-79-5 | |
Record name | 4-[(6-Chloro-2-quinoxalinyl)oxy]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76578-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 752339 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 76578-79-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(6-Chloroquinoxalin-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-[(6-chloro-2-quinoxalinyl)oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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